3,4-dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3,4-dimethyl-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-12-4-8-16(9-5-12)21-17(25)11-27-20-24-23-19(28-20)22-18(26)15-7-6-13(2)14(3)10-15/h4-10H,11H2,1-3H3,(H,21,25)(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWAAIWAKAXCFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound of interest due to its potential biological activities. This article aims to present a comprehensive overview of its biological effects, synthesis, and molecular interactions based on available literature.
Chemical Structure
The compound features a complex structure comprising:
- A benzamide core,
- A thiadiazole moiety,
- An alkylthio group linked to an aminoketone .
Synthesis
The synthesis of this compound typically involves multi-step reactions where thiadiazole derivatives are formed and subsequently modified to introduce the benzamide and thioether functionalities. The synthetic pathway often includes:
- Formation of the thiadiazole ring using appropriate precursors.
- Alkylation with p-tolylamino groups.
- Final acylation to yield the benzamide structure.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, docking studies have shown that related thiadiazole derivatives interact effectively with bacterial proteins such as PqsR in Pseudomonas aeruginosa, suggesting potential as antibacterial agents with binding energies ranging from -5.8 to -8.2 kcal/mol .
Anti-inflammatory Effects
Thiadiazole derivatives have been documented for their anti-inflammatory properties. In vivo studies on related compounds demonstrated efficacy in models such as experimental autoimmune encephalomyelitis (EAE), where they reduced inflammation markers and improved clinical symptoms .
Anticancer Activity
Compounds containing thiadiazole structures have shown promise in cancer research. For example, certain derivatives have been reported to induce apoptosis in cancer cell lines by activating specific pathways associated with programmed cell death . The compound's ability to inhibit key kinases involved in cancer progression has also been highlighted, making it a candidate for further investigation in oncology .
Case Studies
Molecular Docking Studies
Molecular docking studies have been utilized to predict the interaction of this compound with various biological targets. These studies reveal that the compound can form stable complexes with enzymes involved in metabolic pathways and cellular signaling, indicating its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Modification
The synthesis of this compound typically involves several key reactions that can be modified to enhance its efficacy and specificity. Interaction studies, including molecular docking simulations, are essential for understanding how this compound interacts with biological targets such as enzymes involved in critical metabolic pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3,4-dimethyl-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide:
- Cytotoxicity Testing : The compound has shown significant cytotoxic effects against various cancer cell lines. For example:
- Case Study : A derivative of this compound demonstrated enhanced activity by inducing apoptosis in A431 cells, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
The antimicrobial properties of this compound have also been extensively studied:
-
Antibacterial Testing : Compounds similar to this compound have been effective against both Gram-positive and Gram-negative bacteria.
- Target Bacteria : Staphylococcus aureus and Escherichia coli
- Minimum Inhibitory Concentration (MIC) :
- Staphylococcus aureus: 32 µg/mL
- E. coli: 64 µg/mL .
- Mechanism of Action : The antimicrobial activity is attributed to the compound's ability to inhibit key enzymes involved in bacterial metabolism and growth.
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can enhance its biological activity. For instance:
| Modification | Effect on Activity |
|---|---|
| Halogen Substitution | Increased antibacterial potency |
| Alteration of Thioether Group | Enhanced interaction with biological targets |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with other 1,3,4-thiadiazole derivatives, which differ primarily in substituents on the benzamide ring, thiadiazole-linked side chains, and terminal functional groups. Key analogues include:
Key Observations :
- Substituent Position : The 3,4-dimethyl groups on the benzamide core (target compound) may enhance lipophilicity and membrane penetration compared to nitro () or unsubstituted benzamide derivatives .
- Side Chain Flexibility: The thioether-linked 2-oxoethyl-p-tolylamino group provides hydrogen-bonding capacity, similar to the acetamide linker in compound 4y, which showed potent anticancer activity .
- Terminal Groups: The p-tolylamino terminus (target compound) is structurally analogous to the thiazolylamino group in but may offer better steric compatibility with hydrophobic enzyme pockets .
Q & A
Q. Example Reaction Conditions Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiadiazole cyclization | NaOH, CS₂, 80°C | 65–75 | |
| Benzamide coupling | EDCI, DMF, RT | 70–85 | |
| Thioether formation | K₂CO₃, DMF, 50°C | 60–70 |
Advanced: How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic methods?
Answer:
Ambiguities arise from isomerism (e.g., thiadiazole substitution patterns) or conformational flexibility. Methodological approaches include:
- X-ray Crystallography : Resolve absolute configuration using SHELX software (e.g., SHELXL for refinement), particularly for validating bond angles and torsional strain in the thiadiazole-benzamide linkage .
- Multinuclear NMR :
- ¹H/¹³C NMR to confirm substituent positions (e.g., dimethyl groups on benzamide vs. thiadiazole).
- 2D NMR (COSY, HSQC) to map through-space and through-bond correlations, resolving overlapping signals .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect minor impurities (<0.5%) .
Case Study : A related thiadiazole derivative showed conflicting NOESY signals due to rotational restrictions; X-ray data confirmed a planar conformation .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?
Answer:
- Anticancer Screening :
- MTT assay against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination .
- Apoptosis assays (Annexin V/PI staining) to assess mechanism .
- Antimicrobial Testing :
- Enzyme Inhibition :
- Fluorescence-based assays for kinases or proteases (e.g., COX-2) .
Key Controls : Include cisplatin (anticancer) and ciprofloxacin (antimicrobial) as positive controls .
Advanced: How can contradictory biological activity data (e.g., variable IC₅₀ across studies) be systematically analyzed?
Answer:
Contradictions often stem from assay conditions or compound stability. Mitigation strategies:
Standardize Assay Protocols :
- Use identical cell lines/passage numbers and serum-free media to avoid interference .
Stability Studies :
- HPLC monitoring of compound degradation in DMSO/PBS over 24h .
Dose-Response Reproducibility :
- Triplicate runs with internal controls (e.g., staurosporine for kinase inhibition) .
Meta-Analysis : Compare data across studies using standardized metrics (e.g., logP vs. IC₅₀ correlations) .
Example : A thiadiazole analog showed IC₅₀ variability (2–10 µM) due to DMSO concentration differences; reformulating in PEG-400 improved consistency .
Basic: What computational tools predict the pharmacokinetic properties of this compound?
Answer:
- ADMET Prediction :
- SwissADME for logP, solubility, and bioavailability .
- ProTox-II for toxicity profiling (e.g., hepatotoxicity risk) .
- Molecular Docking :
- AutoDock Vina to simulate binding to targets (e.g., EGFR kinase) .
Limitations : Predictions may overlook metabolite interactions; validate with in vitro CYP450 assays .
Advanced: How does the electronic nature of substituents (e.g., methyl vs. trifluoromethyl) impact reactivity and bioactivity?
Answer:
- Electronic Effects :
- Electron-withdrawing groups (e.g., CF₃) increase thiadiazole electrophilicity, enhancing nucleophilic substitution rates .
- Methyl groups improve lipophilicity (logP +0.5), enhancing membrane permeability .
- Bioactivity Correlation :
- Trifluoromethyl derivatives show higher kinase inhibition (ΔIC₅₀ = 40%) but increased cytotoxicity .
- Dimethyl substitution balances solubility and potency (optimal logP ~3.5) .
Design Tip : Use Hammett constants (σ) to predict substituent effects on reaction rates .
Basic: What spectroscopic techniques confirm the purity of synthesized batches?
Answer:
- HPLC-PDA : Purity >95% with UV detection (λ = 254 nm) .
- Elemental Analysis : Match C/H/N/S percentages to theoretical values (error <0.3%) .
- FT-IR : Detect residual solvents (e.g., DMF peaks at 1660 cm⁻¹) .
Case Example : A batch with 90% purity (HPLC) showed residual EDCI in IR; repurification via recrystallization improved purity to 98% .
Advanced: How can regioselectivity challenges in thiadiazole functionalization be addressed?
Answer:
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on amines) to steer substitution to the 5-position .
- Microwave-Assisted Synthesis : Enhances regioselectivity via controlled heating (e.g., 80°C, 30 min for 90% 5-substituted product) .
- Computational Modeling : DFT calculations (Gaussian 09) predict favorable transition states for specific substitution pathways .
Example : Microwave irradiation reduced byproduct formation from 25% to <5% in a related thiadiazole derivative .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
